molecular formula C8H18N2NaO4S B1662613 HEPES sodium salt CAS No. 75277-39-3

HEPES sodium salt

Cat. No.: B1662613
CAS No.: 75277-39-3
M. Wt: 261.30 g/mol
InChI Key: VFXZKNGPBLVKPC-UHFFFAOYSA-N
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Mechanism of Action

HEPES sodium salt, also known as Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate or HEPES hemisodium salt, is a zwitterionic biological buffer that is widely used in biological and biochemical research .

Target of Action

Instead, it acts as a buffering agent, maintaining a stable pH in biological systems .

Mode of Action

This compound works by resisting changes in pH. It can accept or donate protons (H+ ions) as necessary to maintain a stable pH, making it an effective buffer. It is most effective as a buffer at pH 6.8 to 8.2 .

Biochemical Pathways

By maintaining a stable ph, it ensures that biochemical reactions can proceed at their optimal ph .

Result of Action

The primary result of this compound’s action is the maintenance of a stable pH in biological systems. This allows for the optimal functioning of biological molecules and reactions .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature and the presence of other ions. For example, its buffering capacity can be affected by temperature changes . It is also important to note that this compound is non-toxic and has a physiological buffering range of pH 6.8 - 8.2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HEPES sodium salt typically involves the reaction of 4-(2-hydroxyethyl)piperazine with ethanesulfonic acid, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to achieve consistent quality. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

HEPES sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperazine derivatives and sulfonic acid compounds .

Scientific Research Applications

HEPES sodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffer with a different pH range.

    Phosphate-buffered saline (PBS): Commonly used in biological research but has different ionic strength and buffering capacity.

    MOPS (3-(N-morpholino)propanesulfonic acid): Similar buffering range but different chemical structure.

Uniqueness

HEPES sodium salt is unique due to its zwitterionic nature, which minimizes interactions with biological molecules, making it ideal for sensitive applications. Its buffering range is also well-suited for many biological and biochemical processes, providing stability and reliability .

Biological Activity

HEPES sodium salt, chemically known as N-(2-hydroxyethyl)piperazine-N′-(2-ethanesulfonic acid) sodium salt, is a zwitterionic buffer extensively utilized in biological and biochemical research. Its unique properties make it a preferred choice for maintaining physiological pH in various experimental conditions. This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant research findings.

HEPES operates effectively within a pH range of 6.8 to 8.2 , with a pKa of approximately 7.5 at 25 °C. This buffering capacity is crucial for experiments involving living cells, as it closely aligns with the physiological pH of most organisms. The mechanism by which HEPES stabilizes pH involves its sulfonic acid group, which can donate protons when the solution becomes too basic, while the piperazine ring can accept protons when the solution becomes too acidic .

Key Properties:

  • Zwitterionic Nature: Minimizes interference in biochemical reactions.
  • Low UV Absorbance: Suitable for UV-sensitive experiments.
  • High Solubility: Easily dissolves in water, facilitating its use in various solutions.

Applications in Biological Research

This compound is versatile and finds applications across multiple domains in biological research:

  • Cell Culture:
    • Maintains stable pH in cell culture media, essential for cell viability and function.
    • Preferred over bicarbonate buffers due to its superior performance under fluctuating CO2 levels .
  • Molecular Biology:
    • Used in protocols for DNA/RNA extraction and enzyme reactions where precise pH control is critical .
    • Effective in isoelectric focusing techniques for protein separation.
  • Immunology:
    • Serves as a buffer component in various immunoprecipitation and cell lysis protocols .
  • Live Cell Imaging:
    • Provides a stable environment for imaging live cells without affecting cellular processes .

Comparative Effectiveness

The effectiveness of HEPES compared to other buffers can be summarized in the following table:

Buffer TypepH RangeAdvantagesDisadvantages
HEPES6.8-8.2Minimal interference with reactions; stable pHNot suitable for all protein assays
Bicarbonate7.2-7.4Natural buffer system; good for CO2 environmentsSensitive to CO2 fluctuations
Phosphate Buffers6.0-8.0Commonly used; effective at low concentrationsCan precipitate with divalent cations

Case Studies and Research Findings

Several studies have highlighted the importance of HEPES in various experimental setups:

  • Cell Viability Studies: Research has demonstrated that HEPES significantly enhances the viability of mammalian cells during prolonged culture periods compared to bicarbonate buffers, particularly under conditions of high cell density .
  • Protein Assays: HEPES has been shown to interfere with certain protein assays (e.g., Folin-Ciocalteu), while not affecting others like the Biuret assay, making it crucial to select appropriate assays based on buffer choice .
  • Electrophoresis Applications: In electrophoresis, HEPES provides a stable environment that does not bind metal ions, thus preventing artifacts during analysis .

Properties

CAS No.

75277-39-3

Molecular Formula

C8H18N2NaO4S

Molecular Weight

261.30 g/mol

IUPAC Name

sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate

InChI

InChI=1S/C8H18N2O4S.Na/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h11H,1-8H2,(H,12,13,14);

InChI Key

VFXZKNGPBLVKPC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1CN(CCN1CCO)CCS(=O)(=O)O.[Na]

Key on ui other cas no.

75277-39-3

Pictograms

Irritant

Related CAS

103404-87-1

Synonyms

4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt

Origin of Product

United States

Synthesis routes and methods

Procedure details

Forty-four grams of ethylene oxide (1 mole) is bled into a reaction vessel containing 104 grams of sodium bisulfite in water (45 percent by weight). The mixture is agitated at ambient temperature and 100 psi pressure during the addition of the bisulfite. The reactants interact to form an aqueous isethionic acid salt comprising 54 percent by weight sodium isethionate. A quantity of 86 grams of piperazine (1 mole) is admixed with the solution and the admixture is heated to a temperature of about 200° F. at atmospheric pressure. The reaction vessel has a cold finger trap attached thereto in communication with the contents of the reaction vessel. As the reaction progresses, water is produced as a by-product of the reaction which vaporizes as it is formed together with the other water present and which is collected as ice crystals upon the cold finger trap. The heating is continued for approximately 4 hours after which approximately 38 percent by weight of the reactants (about 127 grams) in the reaction vessel have collected upon the cold finger trap as ice crystals. The remaining liquid reaction product is analyzed and found to comprise sodium N-piperazineethanesulfonate. Further reaction with 44 grams of ethylene oxide (1 mole) at ambient conditions results in the formation of sodium N'-hydroxyethyl-N-piperazineethanesulfonate.
Name
sodium isethionate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium N-piperazineethanesulfonate
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
44 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
sodium N'-hydroxyethyl-N-piperazineethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.